Cas no 1189869-10-0 (N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride)
![N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride structure](https://www.kuujia.com/scimg/cas/1189869-10-0x500.png)
N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-[2-[4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl]ethyl]-4-(1-methylethoxy)-, hydrochloride (1:1)
- N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride
- SR-01000911720
- N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide;hydrochloride
- 1189869-10-0
- SR-01000911720-1
- AKOS026681641
- 4-isopropoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- F2279-0197
-
- Inchi: 1S/C23H31N3O5S.ClH/c1-18(2)31-21-6-4-19(5-7-21)23(27)24-12-13-25-14-16-26(17-15-25)32(28,29)22-10-8-20(30-3)9-11-22;/h4-11,18H,12-17H2,1-3H3,(H,24,27);1H
- InChI Key: ATOKUIFKYYEFKE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(OC)=CC=1)(N1CCN(CCNC(C2C=CC(OC(C)C)=CC=2)=O)CC1)(=O)=O.Cl
Computed Properties
- Exact Mass: 497.1751200g/mol
- Monoisotopic Mass: 497.1751200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 672
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.6Ų
N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2279-0197-1mg |
N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride |
1189869-10-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride Related Literature
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Additional information on N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride
Introduction to N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride (CAS No. 1189869-10-0)
N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride, a compound with the CAS number 1189869-10-0, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical research. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of intense study in academic and industrial settings.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which includes a piperazine ring, a benzamide moiety, and an alkoxy substituent. These structural features contribute to its unique chemical properties and biological activities. Specifically, the presence of the 4-methoxybenzenesulfonyl group and the propan-2-yloxy group plays a crucial role in modulating its interactions with biological targets.
In recent years, there has been a growing interest in developing novel compounds that can modulate neurotransmitter systems. N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride has been identified as a potential candidate for this purpose due to its ability to interact with various neurotransmitter receptors. This interaction is thought to be mediated by its piperazine core, which is known to be a key pharmacophore in many psychoactive drugs.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Current research suggests that it may have neuroprotective properties, which could make it useful in conditions such as Alzheimer's disease and Parkinson's disease. These conditions are characterized by the degeneration of neurons, and compounds that can protect against this degeneration are highly sought after.
The synthesis of N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the preparation of the piperazine derivative, followed by the introduction of the benzamide and alkoxy groups. Each step must be carefully optimized to ensure high yield and purity.
In terms of pharmacological activity, preliminary studies have shown that this compound exhibits potent binding affinity for certain neurotransmitter receptors. For instance, it has been found to interact with serotonin receptors, which are implicated in mood regulation and cognitive function. Additionally, it may also interact with dopamine receptors, which play a role in motor control and reward pathways.
The development of new drugs often involves rigorous testing to assess their safety and efficacy. N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride has undergone various preclinical studies to evaluate its pharmacokinetic properties, toxicity profiles, and potential side effects. These studies are essential for determining whether the compound is suitable for further development into a therapeutic agent.
The use of computational methods has also been instrumental in understanding the behavior of this compound. Techniques such as molecular modeling and docking studies allow researchers to predict how the molecule will interact with biological targets at the atomic level. These predictions can then be validated through experimental studies, providing valuable insights into the compound's mechanism of action.
One area where this compound shows particular promise is in the treatment of depression and anxiety disorders. These conditions are often associated with imbalances in neurotransmitter levels, and compounds that can modulate these levels may offer effective treatments. The ability of N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride to interact with serotonin receptors makes it a candidate for such therapeutic applications.
Another potential application is in the treatment of chronic pain conditions. Pain perception involves complex interactions between various neurotransmitter systems, and compounds that can modulate these systems may provide relief for patients suffering from chronic pain. Preliminary evidence suggests that this compound may have analgesic properties, making it another area for further investigation.
The chemical synthesis of this compound also presents unique challenges due to its complex structure. The presence of multiple functional groups requires careful consideration during each synthetic step to avoid unwanted side reactions. Additionally, purification techniques must be employed to ensure high purity levels, which are essential for pharmaceutical applications.
In conclusion, N-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide hydrochloride (CAS No. 1189869-10-0) is a promising compound with potential applications in treating neurological and psychiatric disorders. Its unique molecular structure and interactions with neurotransmitter receptors make it an attractive candidate for further research and development. As our understanding of neurological diseases continues to grow, compounds like this one will play an increasingly important role in developing new treatments.
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